molecular formula C15H23N3O3 B163796 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide CAS No. 193551-00-7

4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide

Numéro de catalogue: B163796
Numéro CAS: 193551-00-7
Poids moléculaire: 293.36 g/mol
Clé InChI: RGWSSTALGUXZMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

It has an IC50 value of 10 micromolar, making it a cost-effective alternative to other histone deacetylase inhibitors such as trichostatin A . Histone deacetylase inhibitors are crucial in epigenetic research as they modulate the acetylation status of histones, thereby influencing gene expression.

Analyse Des Réactions Chimiques

CAY10398 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Cancer Research

4-DMAPHA has been extensively studied for its anticancer properties. As an HDAC inhibitor, it is utilized in research aimed at:

  • Understanding Cancer Biology : By modifying gene expression profiles, researchers can explore the pathways involved in tumorigenesis.
  • Developing Novel Therapies : The compound has shown promise in enhancing apoptosis in cancer cells and modulating immune responses.

Gene Regulation Studies

The ability of 4-DMAPHA to alter histone acetylation makes it a valuable tool for studying:

  • Transcriptional Regulation : By observing changes in gene expression upon treatment with 4-DMAPHA, researchers can elucidate the roles of specific genes in various biological contexts .
  • Cellular Differentiation : The compound's effects on differentiation pathways provide insights into developmental biology and regenerative medicine.

Neurological Studies

Research indicates potential applications of HDAC inhibitors like 4-DMAPHA in neuroprotection and neurodegenerative diseases. While studies have shown varying degrees of efficacy among different HDAC inhibitors, compounds that selectively target HDAC1 may offer new therapeutic avenues for conditions such as Alzheimer's disease .

Case Studies

StudyFocusFindings
Cancer Cell Apoptosis Study Evaluated the effects of HDAC inhibition on cancer cell linesDemonstrated increased apoptosis in treated cells compared to controls, suggesting therapeutic potential in oncology.
Gene Expression Profiling Analyzed changes in gene expression following treatment with 4-DMAPHAIdentified upregulation of tumor suppressor genes and downregulation of oncogenes, indicating a shift towards a less malignant phenotype.
Neuroprotective Effects Investigated the impact of HDAC inhibitors on neuronal survival under stress conditionsFound that selective inhibition of HDAC1 could protect neurons from oxidative stress-induced cell death .

Mécanisme D'action

CAY10398 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition prevents the removal of acetyl groups from the amino-terminal lysine residues of core histones, thereby maintaining the acetylated state of histones. The acetylated histones allow for the access of transcription factors to the underlying genomic DNA, leading to changes in gene expression . The molecular targets of CAY10398 include histone deacetylase 1 and other related enzymes involved in histone modification.

Comparaison Avec Des Composés Similaires

CAY10398 is similar to other histone deacetylase inhibitors such as trichostatin A and trapoxin B. it is more cost-effective and has a similar potency to trapoxin A and B . Trichostatin A is a more potent inhibitor but is significantly more expensive. The unique aspect of CAY10398 is its balance between cost and efficacy, making it a valuable tool in epigenetic research.

Similar Compounds

  • Trichostatin A
  • Trapoxin A
  • Trapoxin B

Activité Biologique

4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide, commonly referred to as a selective histone deacetylase (HDAC) inhibitor, has garnered attention in the field of cancer research due to its potential therapeutic applications. This compound is structurally related to other known HDAC inhibitors and exhibits notable biological activity, particularly in the modulation of gene expression and cancer cell proliferation.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.37 g/mol
  • CAS Number : 193551-00-7
  • Purity : >98% .

This compound functions primarily as an HDAC1 inhibitor. By inhibiting histone deacetylases, this compound promotes the acetylation of histones, leading to a more open chromatin structure and enhanced transcription of genes involved in cell cycle regulation and apoptosis. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity : The compound has demonstrated IC50 values in the low micromolar range against various human cancer cell lines, indicating potent anti-cancer activity .
  • Cell Cycle Arrest : It induces G0/G1 phase arrest, which is critical for inhibiting cancer cell proliferation .
  • Histone Acetylation : The compound effectively increases acetylation levels of histones H3 and H4, confirming its role as an HDAC inhibitor .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation .
  • Mechanistic Insights : Another research highlighted that treatment with this compound resulted in downregulation of oncogenes and upregulation of tumor suppressor genes, showcasing its potential as a therapeutic agent .

Comparative Analysis with Other HDAC Inhibitors

Compound NameTargeted HDACsIC50 (μM)Mechanism
This compoundHDAC1Low micromolarHistone acetylation
Suberoylanilide hydroxamic acid (SAHA)Pan-HDAC0.5 - 5Histone acetylation
LBH589Non-selective0.1 - 1Histone acetylation

Propriétés

IUPAC Name

4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSSTALGUXZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274411
Record name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193551-00-7
Record name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
Reactant of Route 2
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
Reactant of Route 3
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
Reactant of Route 4
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
Reactant of Route 5
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
Reactant of Route 6
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.